molecular formula C16H15FO3 B12994446 Ethyl 4-((2-fluorobenzyl)oxy)benzoate

Ethyl 4-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B12994446
M. Wt: 274.29 g/mol
InChI Key: ITXQIEZWKUYGIS-UHFFFAOYSA-N
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Description

Ethyl 4-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C16H15FO3 It is a derivative of benzoic acid and features a fluorobenzyl group attached to the benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-fluorobenzyl alcohol in the presence of a suitable catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: The major product is 4-((2-fluorobenzyl)oxy)benzoic acid.

    Reduction: The major product is 4-((2-fluorobenzyl)oxy)benzyl alcohol.

    Substitution: The products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

Ethyl 4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-chlorobenzyl)oxy)benzoate
  • Ethyl 4-((2-bromobenzyl)oxy)benzoate
  • Ethyl 4-((2-methylbenzyl)oxy)benzoate

Uniqueness

Ethyl 4-((2-fluorobenzyl)oxy)benzoate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

ethyl 4-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C16H15FO3/c1-2-19-16(18)12-7-9-14(10-8-12)20-11-13-5-3-4-6-15(13)17/h3-10H,2,11H2,1H3

InChI Key

ITXQIEZWKUYGIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F

Origin of Product

United States

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